molecular formula C17H19NO3 B5296965 N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide

N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide

Cat. No. B5296965
M. Wt: 285.34 g/mol
InChI Key: NSLNOATZGMISBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPMPA is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide is not fully understood. However, it is believed that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. Specifically, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may reduce inflammation and pain in the body. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ may have beneficial effects on the treatment of metabolic disorders such as diabetes.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been found to reduce inflammation and pain, as well as to exhibit anticonvulsant effects. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. These findings suggest that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may have potential as a therapeutic agent for the treatment of inflammatory, neurological, and cancerous diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide in lab experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been shown to have a number of beneficial effects in animal studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of using N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide for therapeutic use.

Future Directions

There are a number of future directions for the study of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide for therapeutic use. Finally, more research is needed to determine the potential of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide involves the reaction of 4-methoxybenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to produce N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide. The yield of this reaction is typically around 60-70%.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide has been found to inhibit the growth of cancer cells in vitro. These findings suggest that N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide may have potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(12-14-8-10-15(20-2)11-9-14)17(19)13-21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLNOATZGMISBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N-methyl-2-phenoxyacetamide

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